(R)-3-amino-1-ethylazepan-2-one

Description

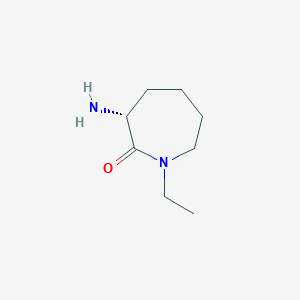

(R)-3-amino-1-ethylazepan-2-one is a chiral azepane derivative with a seven-membered ring structure. It features an amino group at the 3-position and an ethyl substituent at the 1-position of the azepan-2-one core.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

(3R)-3-amino-1-ethylazepan-2-one |

InChI |

InChI=1S/C8H16N2O/c1-2-10-6-4-3-5-7(9)8(10)11/h7H,2-6,9H2,1H3/t7-/m1/s1 |

InChI Key |

KBJPENFOWBANKE-SSDOTTSWSA-N |

Isomeric SMILES |

CCN1CCCC[C@H](C1=O)N |

Canonical SMILES |

CCN1CCCCC(C1=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(R)-3-amino-1-ethylazepan-2-one has been investigated for its potential role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that compounds with similar azepane structures can exhibit significant activity against neurological disorders and pain management .

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of related azepane derivatives in models of neurodegenerative diseases. These compounds demonstrated the ability to modulate neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease .

Chemical Synthesis

Building Block in Organic Synthesis

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it particularly useful in asymmetric synthesis, where the configuration of the compound can influence the stereochemistry of the final product .

Reactions and Transformations

The compound can undergo various chemical transformations, including:

- Oxidation : Converting amines to imines or other nitrogen-containing functional groups.

- Reduction : Transforming ketones or aldehydes into alcohols.

- Substitution Reactions : Allowing for the introduction of different functional groups at specific sites on the molecule .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications in materials science, particularly in developing polymers and coatings that require specific mechanical and thermal properties .

Future Directions in Research

The ongoing exploration of this compound's applications is promising. Future research may focus on:

- Mechanistic Studies : Understanding its interaction with specific receptors or enzymes to elucidate its pharmacological effects.

- Formulation Development : Creating novel formulations that enhance its bioavailability and therapeutic efficacy.

- Toxicological Assessments : Conducting comprehensive studies to evaluate safety profiles before clinical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)-3-Amino-1-ethylazepan-2-one

The (S)-enantiomer shares the same molecular formula (C₈H₁₆N₂O) and weight but differs in stereochemistry, significantly impacting biological activity and synthetic utility.

Key Insight : Enantiomeric purity is critical in drug development, as the (R) and (S) forms may exhibit divergent pharmacokinetic profiles.

Substituent Variants in Azepan-2-one Derivatives

a) 3-Ethyl-3-(3-hydroxyphenyl)-1-methylazepan-2-one

- Molecular Formula: C₁₄H₁₇NO₂.

- Molecular Weight : 247.34 g/mol.

- Application : Used in technical-grade chemical research (e.g., Thermo Scientific).

b) (3S)-3-Amino-1-methylazepan-2-one

Piperidine and Pyrrolidine Analogues

Piperidine (six-membered) and pyrrolidine (five-membered) derivatives are smaller heterocycles with distinct conformational flexibility:

Critical Note: Azepan-2-ones (seven-membered rings) offer greater ring strain modulation compared to piperidines or pyrrolidines, influencing their reactivity in ring-opening reactions.

Research Findings and Discrepancies

- Molecular Formula Conflict : initially cites C₉H₁₇N₃O in the introduction but later lists C₈H₁₆N₂O in physicochemical data. The latter aligns with supplier data for the (S)-enantiomer, suggesting a typographical error in the introduction.

- Stereochemical Availability : Both (R) and (S) enantiomers are commercially available, but synthetic protocols for enantioselective synthesis remain underreported in public literature.

- Biological Relevance: The ethyl substituent in this compound improves solubility compared to bulkier analogs (e.g., benzyl or phenyl derivatives), making it preferable for aqueous-phase reactions.

Preparation Methods

Chiral Resolution and Catalytic Reduction Route

A patented method for (R)-3-aminobutanol preparation involves:

- Step 1: Ammoniation reduction of a ketone intermediate with (R)-1-methylbenzylamine under hydrogenation catalyst and hydrogen to form a mixture of diastereomeric amines.

- Step 2: Resolution of this mixture using acidic chiral resolving agents to isolate the desired (R,R)-diastereomer with high enantiomeric excess (>99% ee).

- Step 3: Debenzylation reduction of the resolved intermediate using catalysts such as Pd/C, Pt/C, or Raney nickel under hydrogen pressure to yield the optically pure (R)-3-aminobutanol.

This method emphasizes:

- High stereoselectivity via chiral resolution

- Use of catalytic hydrogenation for debenzylation

- Solvent choices including toluene, dichloromethane, and alcohols

- Reaction conditions: temperatures 25–120°C, hydrogen pressure 1–10 MPa, and reaction times 6–24 hours

This approach is industrially relevant due to its relatively simple process and high yield (~95%) with excellent optical purity.

Transaminase-Catalyzed Synthesis

For related cyclic amines such as (R)-3-amino piperidine, a biocatalytic method using ω-transaminase enzymes has been developed:

- Starting from nitrogen-protected 3-piperidone, transamination converts the ketone to the chiral amine intermediate.

- Subsequent deprotection yields (R)-3-amino piperidine with ee values around 99% and high yields.

- This method is environmentally friendly, efficient, and suitable for scale-up.

Though specific to piperidine, this enzymatic approach may be adapted for azepanone derivatives like (R)-3-amino-1-ethylazepan-2-one.

Esterification, Protection, and Reduction Sequence

Another method for preparing (R)-3-aminobutanol involves:

- Esterification of (R)-3-aminobutyric acid in alcohol solvents under acidic conditions.

- Amino group protection under alkaline conditions to form amino-protected esters.

- Reduction of the protected ester with borohydride reagents in the presence of Lewis acids to obtain amino-protected alcohols.

- Final deprotection to yield the free (R)-3-aminobutanol.

This sequence offers controlled reaction steps with potential for high purity and yield, using common reagents and mild conditions.

Optimized Multi-Step Chemical Synthesis

A detailed five-step process developed for (R)-3-aminobutanol, which can inform synthesis of azepanone analogs, includes:

- Careful optimization of solvents (e.g., acetonitrile), temperature (60–90°C), reaction time (24–72 h), and catalyst use (e.g., DBU).

- Emphasis on eco-friendly reagents, minimal steps, and cost-effectiveness.

- Achieving high chiral purity and HPLC purity with simplified workup procedures.

Comparative Data Table of Preparation Methods

Analysis and Recommendations for this compound

Given the structural similarity of this compound to these related compounds, the following preparation strategies are recommended:

- Adopt chiral resolution with a suitable chiral amine auxiliary (e.g., (R)-1-methylbenzylamine) to achieve high optical purity.

- Use catalytic hydrogenation for debenzylation or deprotection steps , employing Pd/C or Pt/C catalysts under controlled hydrogen pressure.

- Consider enzymatic transamination if applicable , adapting ω-transaminase enzymes to the azepanone substrate for a greener, efficient synthesis.

- Employ protecting group strategies to manage the amino functionality during reduction and purification steps.

- Optimize reaction conditions (solvent, temperature, catalyst loading) based on preliminary experiments to maximize yield and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-amino-1-ethylazepan-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : Prioritize asymmetric synthesis or chiral resolution techniques to achieve the desired (R)-configuration. Use chiral HPLC or polarimetry to verify enantiomeric excess (ee) ≥98% . For reproducibility, document reaction parameters (temperature, catalysts, solvent systems) in detail and cross-validate results with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. Design experiments at pH 1–12 and 25–60°C, with kinetic analysis (Arrhenius plots) to predict shelf-life. Include control samples and triplicate measurements to minimize variability .

Q. What analytical techniques are critical for distinguishing this compound from its (S)-enantiomer?

- Methodological Answer : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC with UV detection. Validate specificity via spiking experiments and compare retention times with authentic standards. Circular dichroism (CD) spectroscopy can further confirm absolute configuration .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodological Answer : Use density functional theory (DFT) to model transition states and predict reaction pathways. For biological activity, perform molecular docking with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite. Validate predictions with in vitro binding assays (e.g., SPR or ITC) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodological Answer : Conduct dose-response assays (IC₅₀/EC₅₀) in ≥3 cell lines with standardized protocols (e.g., MTT or CellTiter-Glo). Control for variables like passage number, serum concentration, and incubation time. Use statistical tools (ANOVA, Tukey’s test) to identify outliers and contextualize discrepancies .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while addressing species-specific metabolism?

- Methodological Answer : Use radiolabeled (¹⁴C/³H) compound in rodent models to track absorption, distribution, and excretion. Collect plasma/tissue samples at multiple timepoints and analyze via LC-MS/MS. Compare metabolite profiles across species (e.g., rat vs. human hepatocytes) to identify interspecies differences .

Q. What are the best practices for reconciling conflicting crystallographic and spectroscopic data on the compound’s solid-state conformation?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in molecular geometry. Cross-reference with solid-state NMR (¹³C CP/MAS) and IR spectroscopy. If discrepancies persist, conduct variable-temperature XRD to assess thermal motion effects .

Data Management and Reproducibility

Q. How can researchers ensure transparency when sharing synthetic protocols and raw data for this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/HRMS spectra in repositories like Zenodo or Figshare. Provide step-by-step synthetic procedures with troubleshooting notes (e.g., failed reactions, impurity profiles) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in preclinical studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report confidence intervals and use Bayesian methods if sample sizes are limited. Include positive/negative controls to validate assay sensitivity .

Key Considerations for Publication

- Data Presentation : Use tables to summarize comparative bioactivity data (e.g., IC₅₀ values across cell lines) and figures for mechanistic diagrams or crystallographic structures .

- Ethical Compliance : For in vivo studies, include ethics committee approval codes and ARRIVE guidelines compliance statements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.